Cas no 13979-00-5 (2-(4-Bromophenyl)pyridazin-3(2H)-one)

2-(4-Bromophenyl)pyridazin-3(2H)-one 化学的及び物理的性質
名前と識別子
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- 2-(4-Bromophenyl)pyridazin-3(2H)-one
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- インチ: 1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12-13/h1-7H
- InChIKey: CZZZQYXJZMZUMC-UHFFFAOYSA-N
- ほほえんだ: C1(=CC=C(C=C1)N1N=CC=CC1=O)Br
2-(4-Bromophenyl)pyridazin-3(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3246940-0.1g |
2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |
13979-00-5 | 95.0% | 0.1g |
$241.0 | 2025-03-18 | |
Enamine | EN300-3246940-2.5g |
2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |
13979-00-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-18 | |
Enamine | EN300-3246940-5.0g |
2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |
13979-00-5 | 95.0% | 5.0g |
$2028.0 | 2025-03-18 | |
Aaron | AR023JGR-10g |
2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |
13979-00-5 | 95% | 10g |
$4160.00 | 2023-12-16 | |
1PlusChem | 1P023J8F-250mg |
2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |
13979-00-5 | 95% | 250mg |
$491.00 | 2024-06-21 | |
Aaron | AR023JGR-5g |
2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |
13979-00-5 | 95% | 5g |
$2814.00 | 2023-12-16 | |
1PlusChem | 1P023J8F-2.5g |
2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |
13979-00-5 | 95% | 2.5g |
$1756.00 | 2024-06-21 | |
1PlusChem | 1P023J8F-100mg |
2-(4-bromophenyl)-2,3-dihydropyridazin-3-one |
13979-00-5 | 95% | 100mg |
$350.00 | 2024-06-21 | |
eNovation Chemicals LLC | Y1220353-5g |
2-(4-Bromophenyl)-3(2H)-pyridazinone |
13979-00-5 | 95% | 5g |
$1465 | 2024-07-28 | |
eNovation Chemicals LLC | Y1220353-1g |
2-(4-Bromophenyl)-3(2H)-pyridazinone |
13979-00-5 | 95% | 1g |
$665 | 2024-07-28 |
2-(4-Bromophenyl)pyridazin-3(2H)-one 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
2-(4-Bromophenyl)pyridazin-3(2H)-oneに関する追加情報
Comprehensive Overview of 2-(4-Bromophenyl)pyridazin-3(2H)-one (CAS No. 13979-00-5): Properties, Applications, and Research Insights
2-(4-Bromophenyl)pyridazin-3(2H)-one (CAS No. 13979-00-5) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. The molecule features a pyridazinone core substituted with a 4-bromophenyl group, which enhances its reactivity and biological activity. This compound is frequently explored for its potential as a building block in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
In recent years, the demand for 2-(4-Bromophenyl)pyridazin-3(2H)-one has surged, driven by its versatility in synthetic chemistry. Researchers are increasingly investigating its role in cross-coupling reactions, a hot topic in organic synthesis, where it serves as a precursor for palladium-catalyzed transformations. Its bromine substituent makes it an excellent candidate for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are widely used to construct complex molecular architectures.
The compound’s physicochemical properties have also been a focal point for scientists. With a molecular weight of 251.07 g/mol and a melting point range of 160-165°C, 2-(4-Bromophenyl)pyridazin-3(2H)-one exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. These characteristics make it suitable for high-throughput screening in drug development, aligning with the growing trend of fragment-based drug design.
Another area of interest is the compound’s potential biological activity. Preliminary studies suggest that derivatives of pyridazinone exhibit anti-inflammatory and antioxidant properties, which resonate with the current focus on neurodegenerative disease research. This has led to increased searches for "pyridazinone derivatives in Alzheimer’s therapy" and "bromophenyl compounds for Parkinson’s disease" in academic databases.
From an industrial perspective, 2-(4-Bromophenyl)pyridazin-3(2H)-one is valued for its role in agrochemical innovation. Its structural motif appears in herbicides and fungicides, addressing the global demand for sustainable crop protection solutions. This aligns with the rising popularity of keywords like "green chemistry in agrochemicals" and "eco-friendly pesticide development."
Quality control and analytical methods for this compound are also critical. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure purity, a topic frequently searched by quality assurance professionals. The compound’s stability under varying pH conditions further underscores its utility in formulation science.
In summary, 2-(4-Bromophenyl)pyridazin-3(2H)-one (CAS No. 13979-00-5) is a multifaceted compound with broad applications in medicinal chemistry, material science, and agrochemicals. Its relevance to trending topics like drug discovery, green synthesis, and disease research ensures its continued prominence in scientific literature and industrial workflows.
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